molecular formula C17H15ClO3 B2672264 (Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid CAS No. 1226485-83-1

(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid

Cat. No. B2672264
CAS RN: 1226485-83-1
M. Wt: 302.75
InChI Key: PQOCUFKLYQOQIJ-UHFFFAOYSA-N
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Description

“(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propionic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a chlorine substituent and the other with an ethoxy substituent, both attached to a prop-2-enoic acid moiety. The (Z) designation indicates that the two highest-priority groups on the double bond are on the same side of the bond .


Chemical Reactions Analysis

As an unsaturated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. These could include addition reactions at the double bond, substitution reactions at the phenyl rings, and reactions involving the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The phenyl rings could contribute to its lipophilicity .

Scientific Research Applications

Structural Investigations and Synthesis

  • X-ray Crystallography and Spectroscopy : One study focuses on a structurally similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This investigation provides insights into the compound's molecular structure, including intermolecular interactions and stabilization energies (Venkatesan et al., 2016).

  • Isomer Elucidation : Research on the Z- and E-isomers of related compounds explores their synthesis and structural configurations, shedding light on their chemical behavior and potential applications in developing new synthetic pathways (Madkour, 2000).

  • Catalytic Applications : A study demonstrates the use of iron(III) and zinc(II) salts in catalyzing arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, highlighting a method potentially applicable to compounds with similar structures (Ilies et al., 2017).

Potential Applications

  • Luminescent Materials : Research into the synthesis of analogues and derivatives points towards their use in creating luminescent molecular crystals, indicating potential applications in optoelectronics and material science (Zhestkij et al., 2021).

  • Nonlinear Optical Materials : The synthesis and characterization of N-substituted derivatives highlight their potential as nonlinear optical (NLO) materials, suggesting applications in optical limiting and other photonic technologies (Chandrakantha et al., 2013).

Environmental Applications

  • Pollutant Degradation : A study on the oxidative degradation of 4-chlorophenol in aqueous solution using a bimetallic system could inform the development of environmental remediation techniques for removing similar organic pollutants (Liu et al., 2014).

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-2-21-15-9-5-13(6-10-15)16(11-17(19)20)12-3-7-14(18)8-4-12/h3-11H,2H2,1H3,(H,19,20)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCUFKLYQOQIJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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